molecular formula C40H66O12Sn B14643931 Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate CAS No. 51815-14-6

Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate

Cat. No.: B14643931
CAS No.: 51815-14-6
M. Wt: 857.7 g/mol
InChI Key: TWRHTSNKOKOGCZ-UTIJPWQKSA-K
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Description

Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is a complex organic compound with a unique structure that includes multiple functional groups and stereochemical configurations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organic molecules with multiple functional groups and stereochemical configurations, such as:

  • Octadecatrienoic acid
  • 6-Octadecenoic acid
  • 9-Octadecenoic acid

Uniqueness

What sets Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate apart is its unique combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties.

Properties

CAS No.

51815-14-6

Molecular Formula

C40H66O12Sn

Molecular Weight

857.7 g/mol

IUPAC Name

4-O-[butyl-bis[[(Z)-4-octoxy-4-oxobut-2-enoyl]oxy]stannyl] 1-O-octyl (Z)-but-2-enedioate

InChI

InChI=1S/3C12H20O4.C4H9.Sn/c3*1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14;1-3-4-2;/h3*8-9H,2-7,10H2,1H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3/b3*9-8-;;

InChI Key

TWRHTSNKOKOGCZ-UTIJPWQKSA-K

Isomeric SMILES

CCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCC)CCCC

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCC

Origin of Product

United States

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